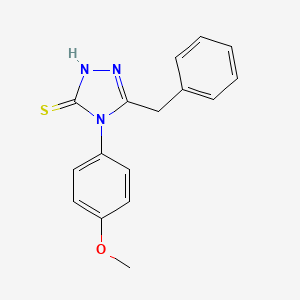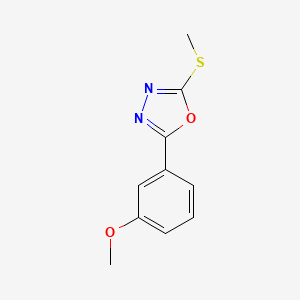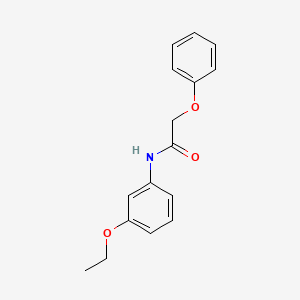![molecular formula C13H16N2O4S B5757677 4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid, also known as NTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of cysteine in biological samples. It has also been used in the development of biosensors for the detection of hydrogen peroxide and glucose. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid is not fully understood, but it is believed to involve the formation of covalent bonds with cysteine residues in proteins. This can lead to changes in protein structure and function, which can have various effects on biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of oxidative stress. This compound has also been found to have anti-inflammatory properties and can inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid is its ability to selectively target cysteine residues in proteins, which can be useful in various lab experiments. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of this compound with improved properties and selectivity is also an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its unique properties and selective targeting of cysteine residues in proteins make it a valuable tool in various lab experiments and potential therapeutic agent for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-nitrothiophenol with cyclohexanone, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with chloroacetic acid to form this compound.
Propriétés
IUPAC Name |
4-[(2-nitrophenyl)sulfanylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-13(17)9-5-7-10(8-6-9)14-20-12-4-2-1-3-11(12)15(18)19/h1-4,9-10,14H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWRPFFTNXDLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)

![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
